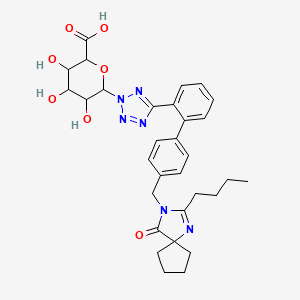

Irbesartan N--D-Glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Irbesartan N–D-Glucuronide: is a metabolite of Irbesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and diabetic nephropathy. This compound is formed through the glucuronidation of Irbesartan, a process that enhances its solubility and facilitates its excretion from the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Irbesartan N–D-Glucuronide involves the glucuronidation of Irbesartan. This process typically employs uridine diphosphate glucuronosyltransferase (UGT) enzymes, particularly UGT1A3, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to Irbesartan .

Industrial Production Methods: Industrial production of Irbesartan N–D-Glucuronide follows similar principles but is scaled up to meet commercial demands. The process involves optimizing reaction conditions such as pH, temperature, and enzyme concentration to maximize yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Irbesartan N–D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction enhances the compound’s water solubility, facilitating its excretion via urine .

Common Reagents and Conditions:

Reagents: Uridine diphosphate glucuronic acid (UDPGA), UGT enzymes.

Conditions: Optimal pH (usually around 7.4), temperature (37°C), and enzyme concentration.

Major Products: The major product of this reaction is Irbesartan N–D-Glucuronide itself, which is more water-soluble than its parent compound, Irbesartan .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action

Irbesartan functions as an angiotensin II receptor blocker (ARB), specifically targeting the AT1 receptor. By inhibiting the binding of angiotensin II, it promotes vasodilation and reduces blood pressure. The N-D-glucuronide form enhances the drug's solubility and bioavailability, potentially increasing its therapeutic efficacy in patients with renal impairment or those undergoing complex pharmacotherapy .

Metabolism and Excretion

Irbesartan undergoes extensive metabolism in the liver, primarily through glucuronidation. The N-D-glucuronide metabolite is formed via conjugation with glucuronic acid, which aids in its elimination from the body. This metabolic pathway is crucial for understanding drug interactions and individual patient responses to therapy .

Clinical Applications

Hypertension Management

Irbesartan N-D-Glucuronide is primarily utilized in treating hypertension. Clinical studies have demonstrated that irbesartan effectively lowers blood pressure in hypertensive patients, particularly those with comorbid conditions such as diabetes .

Diabetic Nephropathy

In patients with type 2 diabetes, irbesartan has shown protective effects against diabetic nephropathy. The IRMA2 study indicated that irbesartan treatment could slow the progression of kidney disease in individuals with microalbuminuria . Although the specific role of the glucuronide metabolite in this context requires further investigation, its presence may enhance the overall therapeutic profile of irbesartan.

Case Studies and Clinical Trials

- IRMA2 Study : This multicenter trial assessed the effects of irbesartan on plasma dicarbonyl levels in patients with type 2 diabetes and microalbuminuria. Although no significant changes were observed in plasma dicarbonyls over time, the study reinforced the drug's role in managing renal complications associated with diabetes .

- Pharmacokinetic Studies : Research indicates that the pharmacokinetics of irbesartan are influenced by its glucuronide metabolites. Studies show that these metabolites contribute to the drug's prolonged action and may affect dosing regimens in patients with varying degrees of renal function .

Data Tables

| Study/Trial | Population | Intervention | Outcome Measures | Findings |

|---|---|---|---|---|

| IRMA2 Study | 590 patients | Irbesartan vs. placebo | Plasma dicarbonyl levels, kidney function | No significant change in dicarbonyl levels; protective renal effects noted |

| Pharmacokinetic Study | Healthy subjects | Single-dose irbesartan | Serum concentrations of irbesartan and metabolites | Enhanced bioavailability observed with glucuronide forms |

Wirkmechanismus

Irbesartan N–D-Glucuronide exerts its effects by facilitating the excretion of Irbesartan. The glucuronidation process enhances the solubility of Irbesartan, allowing it to be more easily eliminated from the body through urine. This process involves the molecular target UGT1A3, which catalyzes the transfer of glucuronic acid to Irbesartan .

Vergleich Mit ähnlichen Verbindungen

- Losartan N–D-Glucuronide

- Valsartan N–D-Glucuronide

- Candesartan N–D-Glucuronide

- Telmisartan N–D-Glucuronide

Comparison: Irbesartan N–D-Glucuronide is unique in its specific interaction with UGT1A3, which distinguishes it from other similar compounds. Additionally, Irbesartan has a higher oral bioavailability and a longer elimination half-life compared to other angiotensin II receptor antagonists .

Biologische Aktivität

Irbesartan N-D-Glucuronide is a significant metabolite of irbesartan, an angiotensin II receptor antagonist widely used for treating hypertension and diabetic nephropathy. Understanding its biological activity is crucial for evaluating the pharmacological effects and therapeutic potential of irbesartan.

Pharmacokinetics and Metabolism

Irbesartan undergoes extensive metabolism in the liver, primarily through glucuronidation and oxidation. The primary metabolic pathway involves the cytochrome P450 enzyme CYP 2C9, which converts irbesartan into various metabolites, including the inactive irbesartan glucuronide . This metabolite accounts for approximately 6% of the circulating plasma radioactivity after administration .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | 60% - 80% bioavailability |

| Peak Plasma Concentration | 1.5 - 2 hours post-dose |

| Half-Life | 11 - 15 hours |

| Protein Binding | ~96% (primarily albumin) |

| Volume of Distribution | 53 - 93 liters |

Biological Activity

- Mechanism of Action : Irbesartan functions by selectively blocking the AT1 receptor for angiotensin II, inhibiting its vasoconstrictive and aldosterone-secreting effects. This action results in vasodilation and reduced blood pressure without affecting AT2 receptors significantly .

- Clinical Efficacy : In clinical trials, irbesartan has shown significant efficacy in reducing blood pressure and slowing the progression of renal disease in patients with type 2 diabetes. The Irbesartan Diabetic Nephropathy Trial (IDNT) demonstrated a relative risk reduction in composite endpoints related to renal function deterioration when compared to placebo and amlodipine .

- Renal Protection : Irbesartan has been associated with a significant reduction in proteinuria, which is a critical marker of kidney damage. The drug's ability to lower urine protein excretion indicates its protective role against kidney injury in diabetic patients .

Case Study 1: Efficacy in Diabetic Nephropathy

In a multicenter trial involving 1715 hypertensive patients with type 2 diabetes, irbesartan was administered at doses ranging from 75 mg to 300 mg daily. The study found a statistically significant reduction in the first occurrence of doubling serum creatinine or end-stage renal disease compared to placebo (20% reduction) and amlodipine (23% reduction) .

Case Study 2: Long-term Outcomes

A long-term follow-up study indicated that patients treated with irbesartan experienced sustained improvements in renal function over a mean duration of 2.6 years, highlighting its long-term benefits in managing diabetic nephropathy .

Eigenschaften

CAS-Nummer |

160205-58-3 |

|---|---|

Molekularformel |

C31H36N6O7 |

Molekulargewicht |

604.7 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C31H36N6O7/c1-2-3-10-22-32-31(15-6-7-16-31)30(43)36(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)27-33-35-37(34-27)28-25(40)23(38)24(39)26(44-28)29(41)42/h4-5,8-9,11-14,23-26,28,38-40H,2-3,6-7,10,15-17H2,1H3,(H,41,42)/t23-,24-,25+,26-,28+/m0/s1 |

InChI-Schlüssel |

FVBDVTHTYLLSQE-NLMMERCGSA-N |

SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)O)O)O)O |

Isomerische SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

Kanonische SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)O)O)O)O |

Aussehen |

White to Off-White Solid |

melting_point |

>144°C |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Synonyme |

1-[5-[4’-[(2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl][1,1’-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-β-D-glucopyranuronic Acid; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.